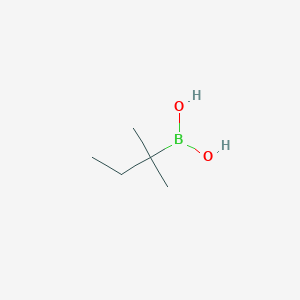

tert-Pentylboronic acid

Description

Properties

Molecular Formula |

C5H13BO2 |

|---|---|

Molecular Weight |

115.97 g/mol |

IUPAC Name |

2-methylbutan-2-ylboronic acid |

InChI |

InChI=1S/C5H13BO2/c1-4-5(2,3)6(7)8/h7-8H,4H2,1-3H3 |

InChI Key |

OLABUBOHIOHJCB-UHFFFAOYSA-N |

Canonical SMILES |

B(C(C)(C)CC)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Tert Pentylboronic Acid and Its Derivatives

Transition Metal-Catalyzed Borylation Approaches

Transition metal catalysis offers powerful tools for the formation of carbon-boron bonds, often through the activation of otherwise inert C-H bonds. illinois.edu Several metals have been explored for their efficacy in catalyzing borylation reactions.

Palladium-Catalyzed C-H Borylation Strategies

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While palladium-catalyzed borylation of aryl C-H bonds is well-established, its application to alkane C-H bonds, particularly tertiary C-H bonds, is less common. nih.govnih.gov The development of effective ligands is crucial for promoting the C(sp³)–H activation step. nih.gov For instance, quinoline-based ligands have been shown to facilitate the palladium-catalyzed β-C(sp³)–H borylation of carboxylic acid derivatives. nih.gov

The catalytic cycle for such transformations is generally proposed to involve a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) pathway. nih.gov In a directed borylation, the substrate coordinates to the palladium center, followed by C-H activation to form a palladacycle. Subsequent reaction with a boron source and reductive elimination yields the borylated product. However, significant challenges exist for Pd(II)-catalyzed C–H borylation, including inefficient reductive elimination from Pd–B species and potential side reactions like deborylation. nih.gov While versatile for certain substrates, the direct palladium-catalyzed borylation of an unactivated tertiary C-H bond in an alkane like 2-methylbutane to selectively form tert-pentylboronic acid is not a widely reported strategy. More commonly, palladium-catalyzed methods are employed for the borylation of alkyl halides. researchgate.net

Iridium-Catalyzed Alkane Borylation

Iridium-catalyzed C-H borylation has emerged as a highly effective method for the functionalization of alkanes. illinois.edunih.gov Seminal work in this area demonstrated that iridium complexes, often ligated with bipyridine, can catalyze the direct borylation of alkanes with borylation agents like bis(pinacolato)diboron (B136004) (B₂pin₂). illinois.edu The regioselectivity of this reaction is typically governed by sterics, favoring the functionalization of less hindered primary C-H bonds. nih.gov

However, the borylation of branched alkanes has also been reported. For example, studies have shown that the branched termini of 2-methylbutane can undergo C–H borylation, although the reaction at non-branched termini may occur more rapidly. rsc.org The reaction proceeds through a proposed Ir(III)/Ir(V) catalytic cycle. illinois.edu An active iridium(III) boryl complex oxidatively adds an alkane C-H bond to form an iridium(V) intermediate, which then reductively eliminates the alkylboronic ester, regenerating the active catalyst. illinois.edu

Recent advancements have shown that the choice of ligand can significantly accelerate these reactions. For instance, using 2-methylphenanthroline as a ligand with an iridium catalyst has been found to increase reaction rates, allowing for the use of less substrate. phys.org This approach targets primary C-H bonds over secondary ones, which is a key consideration in the borylation of substrates with multiple C-H bond types. phys.org

| Alkane Substrate | Iridium Precursor | Ligand | Boron Source | Solvent | General Temperature |

|---|---|---|---|---|---|

| 2-Methylbutane | [Ir(cod)(OMe)]₂ | dtbpy | B₂pin₂ | Cyclooctane | 80-150 °C |

| General Alkanes | [Ir(mesitylene)(Bpin)₃] | 2-methylphenanthroline | B₂pin₂ | Hydrocarbon | ~100 °C |

Note: This table represents typical conditions for iridium-catalyzed alkane borylation. Specific yields for this compound synthesis would require empirical determination. 'dtbpy' stands for 4,4'-di-tert-butyl-2,2'-bipyridine.

Copper-Catalyzed Borylation

Copper catalysis provides a cost-effective alternative to precious metal-catalyzed borylation reactions. Copper-catalyzed borylations typically proceed via the reaction of an alkyl halide or pseudohalide with a diboron (B99234) reagent. rsc.orgnih.gov This method is effective for the synthesis of primary and secondary alkylboronic esters from the corresponding halides. nih.gov The reaction of a tertiary alkyl halide, such as tert-pentyl chloride or bromide, could theoretically yield this compound derivatives.

The general mechanism involves the formation of a copper(I) boryl species from the reaction of a copper(I) salt with a diboron reagent. This copper-boryl intermediate can then react with an alkyl halide. While this approach is well-suited for various alkyl halides, its application to tertiary halides for the synthesis of compounds like this compound may be influenced by competing elimination reactions. Direct copper-catalyzed C-H borylation of alkanes is not as prevalent as iridium-catalyzed methods.

Rhodium-Catalyzed Transformations

Rhodium complexes are also capable of catalyzing the borylation of alkanes. acs.org The mechanism is thought to be distinct from the Ir(III)/Ir(V) cycle and may involve rhodium boryl complexes that react with alkanes to generate alkylboronate esters. acs.org Experimental and theoretical studies support a mechanism involving C-H activation by a rhodium boryl intermediate. acs.org

While rhodium catalysts have shown efficacy in the borylation of arenes and the C-C bond activation of cyclopropanes followed by borylation, their application in the direct, selective C-H borylation of unactivated tertiary C-H bonds in alkanes is an area of ongoing research. nih.govnih.gov The development of rhodium-catalyzed systems for the synthesis of this compound from 2-methylbutane would depend on achieving the desired regioselectivity for the tertiary C-H bond.

Organometallic Routes

Grignard Reagent-Mediated Borylation

One of the most traditional and straightforward methods for synthesizing alkylboronic acids involves the use of Grignard reagents. This approach relies on the reaction of a pre-formed Grignard reagent with a boron electrophile, typically a trialkyl borate (B1201080) such as trimethyl borate or triisopropyl borate.

The synthesis of this compound via this route would involve two main steps:

Formation of the Grignard Reagent: Tert-pentylmagnesium halide (e.g., tert-pentylmagnesium chloride or bromide) is prepared by reacting the corresponding tert-pentyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Borylation: The freshly prepared Grignard reagent is then added to a solution of a trialkyl borate at low temperature (e.g., -78 °C) to form a boronate ester intermediate. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.

This method is widely applicable for a variety of alkyl and aryl boronic acids and avoids the need for expensive transition metal catalysts. youtube.comyoutube.com The reaction is typically high-yielding, and the primary challenge lies in the initial formation and handling of the moisture-sensitive Grignard reagent.

| Step | Reactants | Solvent | Typical Temperature | Product |

|---|---|---|---|---|

| 1. Grignard Formation | tert-Pentyl halide, Magnesium | THF or Diethyl ether | Room Temperature to Reflux | tert-Pentylmagnesium halide |

| 2. Borylation & Hydrolysis | tert-Pentylmagnesium halide, Trialkyl borate, then H₃O⁺ | THF or Diethyl ether | -78 °C to Room Temperature | This compound |

Organolithium Reagent-Mediated Borylation

Organolithium reagents are powerful intermediates for the formation of carbon-boron bonds. This method generally involves the generation of an organolithium species, which then acts as a nucleophile, attacking an electrophilic boron-containing compound, such as a trialkyl borate. For tertiary alkyl groups like tert-pentyl, the corresponding organolithium intermediate is highly reactive and often unstable, necessitating carefully controlled reaction conditions.

A primary and effective method for generating tertiary organolithium reagents is through halogen-lithium exchange. wikipedia.orgharvard.edu This reaction involves treating an organic halide with an alkyllithium reagent, typically at very low temperatures to prevent side reactions. The exchange is an equilibrium process, and its position is dictated by the relative stability of the organolithium reagents involved. wikipedia.org Using a more stable alkyllithium, such as n-butyllithium or tert-butyllithium, can drive the exchange to form the desired, albeit less stable, tertiary organolithium.

For the synthesis of this compound, this process would begin with a suitable precursor like 2-chloro-2-methylbutane (B165293) or 2-bromo-2-methylbutane (B1582447). Treatment of the tert-pentyl halide with an alkyllithium reagent (e.g., tert-butyllithium) in a non-polar solvent system at cryogenic temperatures (typically -78 °C or lower) generates the transient tert-pentyllithium intermediate. harvard.eduwikipedia.org This highly reactive species is not isolated but is immediately "quenched" by adding an electrophilic boron source. Trialkyl borates, such as trimethyl borate or triisopropyl borate, are common choices for this step.

Table 1: Representative Reaction Conditions for Halogen-Lithium Exchange and Borylation

| Step | Reagent | Solvent | Temperature (°C) | Purpose |

|---|---|---|---|---|

| 1. Exchange | 2-Bromo-2-methylbutane, tert-Butyllithium | Pentane/Ether | -78 | Generation of tert-pentyllithium |

| 2. Quench | Triisopropyl borate | Pentane/Ether | -78 to 25 | Formation of boronate ester |

Hydroboration of Alkenes

Hydroboration is a powerful method for preparing organoboranes from alkenes, which can then be oxidized to boronic acids. masterorganicchemistry.comwikipedia.org The reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double bond. A key feature of this reaction is its regioselectivity; the boron atom typically adds to the less sterically hindered carbon atom of the double bond, and the hydrogen atom adds to the more substituted carbon (an anti-Markovnikov addition). pearson.comchemistrysteps.com

The logical alkene precursor for this compound would be 2-methyl-2-butene (B146552). This is a trisubstituted alkene, with one carbon of the double bond being tertiary and the other being quaternary. According to the principles of hydroboration, the boron atom will preferentially add to the less substituted position to minimize steric hindrance. yale.educhempedia.info In the case of 2-methyl-2-butene, the boron atom adds to the tertiary carbon (C3), placing the hydrogen on the quaternary carbon (C2).

Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide under basic conditions would replace the boron atom with a hydroxyl group, yielding 3-methyl-2-butanol, not the desired tert-pentyl alcohol (2-methyl-2-butanol) which would be indicative of forming a tert-pentylborane intermediate. chegg.comyoutube.com Therefore, due to the inherent and predictable regioselectivity of the hydroboration reaction, the hydroboration of 2-methyl-2-butene is not a viable synthetic route for the preparation of this compound.

Electrophilic Borylation Techniques

Electrophilic borylation represents a more modern approach to forming C-B bonds, often involving the functionalization of C-H bonds. rsc.orgnih.gov These methods can be catalyzed by transition metals or proceed under metal-free conditions with highly reactive boron electrophiles. acs.orgnih.gov In principle, the direct borylation of an alkane like 2-methylbutane (isopentane) at the tertiary C-H position could provide a direct route to this compound derivatives.

However, the selective borylation of a specific C(sp³)–H bond in a simple alkane is a significant challenge. chinesechemsoc.org Many catalytic systems, such as those based on iridium, exhibit a preference for functionalizing the least sterically hindered primary C-H bonds. acs.org While methods for tertiary C-H borylation exist, they often require specific substrate geometries or directing groups to achieve selectivity, which are absent in a simple alkane like 2-methylbutane. escholarship.org

Intramolecular electrophilic borylation is another powerful technique, but it requires the substrate to have a tethered group that first coordinates to the boron reagent, directing the borylation to a nearby C-H bond. ed.ac.uknih.gov Applying such a strategy to the synthesis of this compound would necessitate a more complex, pre-functionalized starting material. While a promising field, the direct electrophilic borylation of 2-methylbutane to selectively produce this compound remains a formidable synthetic challenge.

Flow Chemistry Enabled Synthesis

Flow chemistry, particularly utilizing microreactors, has emerged as a powerful technology for handling highly reactive and unstable intermediates, such as tertiary organolithiums. okayama-u.ac.jpnih.gov The precise control over reaction parameters like temperature, pressure, and residence time allows for synthetic transformations that are often difficult or low-yielding in traditional batch reactors. kyoto-u.ac.jp

The synthesis of this compound via the halogen-lithium exchange pathway is an ideal candidate for a continuous flow process. The highly unstable tert-pentyllithium intermediate can be generated in a flow stream and immediately merged with a second stream containing the electrophilic boron reagent. organic-chemistry.orgresearchgate.net

This "flash chemistry" approach ensures that the residence time of the unstable intermediate is extremely short (often less than a second), minimizing decomposition and side reactions, such as protonation by the solvent or reaction with the alkyl halide byproduct. okayama-u.ac.jpnih.gov The rapid mixing and superior heat transfer in microreactors effectively dissipate the heat generated from the exothermic lithiation and borylation steps, preventing the formation of thermal degradation products. beilstein-journals.org

Microreactors offer significant advantages for lithiation-borylation sequences. researchgate.netresearchgate.net Their high surface-area-to-volume ratio allows for extremely efficient thermal management, enabling reactions to be run at temperatures that might be difficult to control in large-scale batch reactors.

For the synthesis of this compound, a typical flow setup would involve pumping a solution of 2-bromo-2-methylbutane and a solution of an alkyllithium reagent through separate channels into a micromixer. The resulting stream containing the generated tert-pentyllithium would then immediately converge with a stream of triisopropyl borate in a second mixer. The reaction mixture would then flow through a temperature-controlled residence time unit to ensure complete reaction before being collected for workup. This methodology not only improves safety and reproducibility but can also lead to higher yields and purity compared to batch synthesis. organic-chemistry.orgflowfrontier.co.jp

Table 2: Comparison of Batch vs. Flow Chemistry for Lithiation-Borylation

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Intermediate Lifetime | Long (minutes to hours) | Short (milliseconds to seconds) |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Mixing | Slow, diffusion-dependent | Rapid and efficient |

| Safety | Risk of runaway reactions | Inherently safer, small volumes |

| Scalability | Complex | Straightforward (scaling-out) |

| Typical Yield | Moderate to Good | Good to Excellent |

Photoinduced and Metal-Free Borylation Strategies

Recent breakthroughs have established photoinduced, metal-free methods for the direct C(sp³)–H borylation of unactivated alkanes. These approaches are particularly relevant for the synthesis of this compound, which can be envisioned to be formed from the borylation of neopentane (B1206597). The key strategy involves the photochemical generation of a radical species that can abstract a hydrogen atom from an alkane, followed by the borylation of the resulting alkyl radical.

One of the most pertinent examples is a metal-free borylation method that utilizes a hydrogen atom transfer (HAT) catalyst. In this process, a chlorine radical, generated photochemically, selectively abstracts a hydrogen atom from a C-H bond. This method has shown a remarkable and unusual selectivity for primary C-H bonds, even in the presence of weaker secondary and tertiary C-H bonds. This selectivity is attributed to the formation of a sterically demanding chlorine radical-boron 'ate' complex.

The reaction is typically carried out using a diboron reagent, such as bis(catecholato)diboron (B79384) (B₂(cat)₂), in the presence of a chloride source and an N-alkoxyphthalimide oxidant, under irradiation with violet light. The process is notable for its ability to functionalize sterically hindered methyl groups. For instance, the borylation of substrates containing tert-butyl groups has been successfully demonstrated, which is structurally analogous to the tert-pentyl framework. Research by Aggarwal and colleagues has demonstrated the borylation of 2,2,4,4-tetramethylpentane, which contains tert-butyl groups, showcasing the feasibility of this method for highly branched alkanes bris.ac.uk.

While the direct borylation of neopentane to yield this compound has not been explicitly detailed in primary literature, the successful borylation of other sterically hindered alkanes suggests the potential applicability of this methodology. The general conditions for such a transformation are summarized in the table below, based on the borylation of analogous substrates.

| Substrate Analogue | Borylation Reagent | Catalyst System | Light Source | Yield (%) | Reference |

| 2,2,4,4-Tetramethylpentane | B₂(cat)₂ | N-alkoxyphthalimide, Et₄NCl | Violet LED | 55 | bris.ac.uk |

| tert-Butylbenzene | B₂(cat)₂ | N-alkoxyphthalimide, Et₄NCl | Violet LED | 60 | bris.ac.uk |

| 4,4-Dimethyl-1-pentene | B₂(cat)₂ | N-alkoxyphthalimide, Et₄NCl | Violet LED | 45 | bris.ac.uk |

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-B bonds under mild conditions. These reactions typically employ a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process, leading to the generation of radical intermediates. This strategy has been widely applied to the borylation of aryl halides and other functional groups nih.govacs.org.

More recently, visible-light-driven methods for the borylation of unactivated C(sp³)–H bonds have been developed, offering a direct route to alkylboronic esters. These reactions often utilize an organic photocatalyst and can proceed via a hydrogen atom transfer mechanism. For example, remote C(sp³)–H borylation can be achieved through a 1,5-hydrogen atom transfer (HAT) process initiated by a photocatalytically generated amidyl radical nih.gov. This demonstrates the potential of visible light photoredox catalysis to functionalize specific, unactivated C-H bonds within a molecule.

While the direct synthesis of this compound using a visible-light photoredox C-H borylation of neopentane has not been specifically reported, the general principles of these methods suggest its feasibility. The reaction would likely involve the photocatalytic generation of a reactive species capable of abstracting a primary hydrogen from neopentane, followed by trapping of the resulting tert-pentyl radical with a diboron reagent.

The table below outlines a general set of conditions for the visible-light-mediated borylation of C(sp³)-H bonds, based on published methodologies for other alkane substrates.

| Substrate Type | Borylation Reagent | Photocatalyst | Additives | Light Source | General Observations | Reference |

| Alkanes | B₂(pin)₂ or B₂(cat)₂ | Organic Dye (e.g., Eosin Y) | Base | Blue or Green LED | Tolerates various functional groups; selectivity can be an issue. | nih.gov |

| Alkyl Halides | B₂(pin)₂ | Iridium or Ruthenium complexes | Base | Blue LED | Effective for primary, secondary, and tertiary alkyl halides. |

Chemical Reactivity and Mechanistic Aspects of Tert Pentylboronic Acid

Fundamental Principles of Boronic Acid Reactivity

Boronic acids are a class of organoboron compounds with the general formula R–B(OH)₂. molecularcloud.org Structurally, they are trivalent compounds containing a carbon-boron bond and two hydroxyl groups. The boron atom in boronic acids is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital. wiley-vch.de This electron deficiency is a key determinant of their chemical behavior.

A defining characteristic of boronic acids is their nature as Lewis acids, meaning they can accept a pair of electrons. wikipedia.orgboronmolecular.com The vacant p-orbital on the sp²-hybridized boron atom makes it electrophilic and susceptible to nucleophilic attack. wiley-vch.de In aqueous solutions, boronic acids are in equilibrium with their corresponding tetracoordinated boronate anions. scholaris.ca This transformation occurs when the electron-deficient boron atom is attacked by a hydroxide (B78521) ion (a Lewis base), leading to the formation of a hydroxyboronate anion. aablocks.com

Upon complexation with the hydroxide ion, the hybridization of the boron atom changes from sp² to sp³, and its geometry shifts from trigonal planar to tetrahedral. aablocks.com This structural change is accompanied by the development of a formal negative charge on the boron center. scholaris.ca The pKa of a typical boronic acid is approximately 9; however, the formation of the tetrahedral boronate complex results in a pKa of around 7. molecularcloud.orgwikipedia.org This equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate is highly dependent on the pH of the solution. aablocks.com The Lewis acidity of a boronic acid can be influenced by the electronic properties of its organic substituent; electron-withdrawing groups tend to increase the acidity. wiley-vch.de

| Property | Boronic Acid (Trigonal) | Boronate Ion (Tetrahedral) |

|---|---|---|

| Hybridization of Boron | sp² | sp³ |

| Geometry | Trigonal Planar | Tetrahedral |

| Electronic Nature | Electron-deficient (Lewis Acid) | Electron-rich |

| Charge | Neutral | Anionic |

A significant aspect of boronic acid reactivity is their ability to form reversible covalent bonds with molecules containing hydroxyl groups, particularly diols. wikipedia.orgboronmolecular.com This reaction leads to the formation of cyclic boronic esters (also known as boronate esters). nih.govacs.orgresearchgate.net The interaction is rapid and reversible, especially in aqueous solutions. wikipedia.org

The formation of these cyclic esters is a cornerstone for the use of boronic acids in sensors and separation systems for diol-containing compounds like saccharides. nih.govacs.orgbath.ac.uk The stability of the resulting boronate ester is influenced by several factors, including the pH of the medium and the stereochemistry of the diol. researchgate.netacs.org Specifically, boronic acids show a high affinity for 1,2- and 1,3-diols, which allows for the formation of stable five- or six-membered cyclic esters. researchgate.netbath.ac.uk Although the B-O bonds in boronate esters are covalent and stable, the formation process is reversible under specific conditions or with the application of external stimuli. nih.govacs.orgresearchgate.net This dynamic covalent nature allows for applications in molecular recognition and self-assembling systems. researchgate.net

Mechanisms of C-H Borylation

The direct functionalization of carbon-hydrogen (C-H) bonds to form carbon-boron (C-B) bonds, known as C-H borylation, is a powerful tool in organic synthesis. This transformation provides a highly atom-economical route to organoboron compounds, which are versatile intermediates in organic chemistry. researchgate.net Mechanistic studies have revealed two primary pathways for C-H borylation: electrophilic aromatic substitution and sigma-bond metathesis mediated processes. rsc.orgresearchgate.net The operative mechanism is largely dependent on the nature of the borylating agent. rsc.orgresearchgate.net

Electrophilic Aromatic Substitution Pathways

The electrophilic aromatic substitution (EAS) mechanism is prevalent in C-H borylation reactions that utilize electrophilic boron species, particularly those with B-X (where X is a halide or another leaving group) moieties. rsc.orgresearchgate.net In this pathway, the electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic boron center. This process is analogous to classical EAS reactions like nitration or halogenation of arenes.

The reaction typically proceeds through a Wheland-type intermediate, a carbocation stabilized by resonance. The subsequent loss of a proton from this intermediate re-aromatizes the ring and forms the C-B bond. The electrophilicity of the boron reagent is a key factor in this mechanism. For instance, Lewis acid catalysis can be employed to enhance the electrophilicity of the borylating agent and facilitate the reaction. An example is the borylation of indoles using pinacolborane (pinB-Bpin) in the presence of a Lewis acid like BF₃∙Et₂O. mdpi.com

Intramolecular electrophilic C-H borylation is a powerful transition metal-free method for forming C-B bonds. rsc.orgresearchgate.net These reactions are often preceded by the formation of an intermolecular bond between a directing group on the substrate and the boron reagent. rsc.orgresearchgate.net

Sigma-Bond Metathesis Mediated Processes

Sigma-bond metathesis is another significant mechanism in C-H borylation, particularly when using borylating agents with B-H or B-R bonds. rsc.orgresearchgate.net This process is common in transition metal-catalyzed C-H borylation reactions. The mechanism involves the concerted exchange of a C-H bond on the substrate and a B-H or B-R bond on the borylating agent via a four-centered transition state. researchgate.net

In these reactions, a metal complex, often an iridium or rhodium catalyst, plays a crucial role. The catalytic cycle typically involves the oxidative addition of the C-H bond to the metal center, followed by reaction with the borylating agent and reductive elimination of the borylated product. researchgate.net However, a direct sigma-bond metathesis step between a metal-carbon bond and a hydroborane can also occur. nih.goved.ac.uk This has been observed in zinc- and aluminum-catalyzed C-H borylation of heteroarenes using 9-borabicyclo[3.3.1]nonane (9-BBN). nih.goved.ac.uk

A key feature of sigma-bond metathesis is the simultaneous breaking and formation of bonds in a cyclic transition state, which avoids the formation of charged intermediates. The nature of the metal catalyst and the ligands attached to it can significantly influence the efficiency and selectivity of this process. researchgate.net

Regioselectivity and Site-Selectivity Control

Controlling the position of borylation on a substrate is a critical aspect of C-H borylation reactions. The regioselectivity and site-selectivity are influenced by a variety of factors, including steric effects, electronic effects, and the presence of directing groups. researchgate.netmadridge.org In many cases, the inherent reactivity of different C-H bonds on a molecule is not sufficiently distinct to achieve high selectivity without external control. madridge.org

Directed C-H Borylation

Directed C-H borylation utilizes a functional group on the substrate to guide the borylating agent to a specific C-H bond, typically in the ortho position. rsc.org The directing group coordinates to the metal catalyst, forming a metallacycle intermediate that brings the catalyst and the target C-H bond into close proximity, thereby facilitating selective activation. rsc.org

A wide range of functional groups can act as directing groups, including amides, esters, ethers, and nitrogen-containing heterocycles. rsc.org For example, the use of a pyrazolylaniline-modified boronyl group has been shown to direct the Ir-catalyzed ortho-C-H borylation of arylboronic acids. nih.gov Similarly, phenolic carbamates have been employed as directing groups for the regioselective electrophilic C-H borylation of 2-arylphenolic compounds. rsc.org The choice of directing group and catalyst system is crucial for achieving high regioselectivity.

The table below summarizes selected examples of directing groups used in C-H borylation and the resulting regioselectivity.

| Directing Group | Catalyst System | Substrate Class | Regioselectivity |

| Alkylhydrosilyl | Iridium | Aromatic | ortho |

| 8-Aminoquinoline | Iridium | Benzaldehydes | ortho |

| Pyrazolylaniline | Iridium | Arylboronic acids | ortho |

| Phenolic carbamate | Fe(OTf)₃ | 2-Arylphenolic compounds | ortho |

| Pyridine (B92270) | Rhodium | 2-Phenylpyridine | ortho |

Undirected C-H Borylation

In the absence of a directing group, the regioselectivity of C-H borylation is primarily governed by steric and electronic factors. nih.gov For aromatic substrates, borylation often occurs at the least sterically hindered position. madridge.org For instance, in the iridium-catalyzed borylation of substituted arenes, the boryl group is typically introduced at the position most remote from bulky substituents. nih.gov

While steric control is a common strategy, achieving high selectivity in undirected borylation can be challenging due to the presence of multiple, electronically similar C-H bonds. nih.gov However, recent advances have demonstrated that careful selection of ligands on the metal catalyst can enhance regioselectivity. For example, the use of specific bipyridine ligands in iridium catalysis has enabled the meta-selective C-H borylation of certain arenes. nih.gov

The iridium-catalyzed meta-selective C-H borylation of metallocenes is another example of undirected borylation where steric interactions between the bulky catalyst and the substrate control the site of functionalization. nih.gov In the case of benzoferrocenes, borylation occurs exclusively at the β-position of the phenyl ring. nih.gov

The following table provides examples of regioselectivity in undirected C-H borylation.

| Substrate | Catalyst System | Major Product |

| Toluene | Iridium/bipyridine | para-Borylated |

| Anisole | Iridium/bipyridine | para-Borylated |

| Benzoferrocene | Iridium/dinitrogen ligand | β-Borylated |

| Ferrocene | Iridium/dinitrogen ligand | meta-Borylated |

Role in Non-Traditional Catalytic Cycles

Electrophilic Activation of Carboxylic Acids

Tert-pentylboronic acid can serve as an effective catalyst for reactions involving the electrophilic activation of carboxylic acids, most notably in direct amidation and esterification reactions. The core principle of this catalytic function is the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating the carbonyl group toward nucleophilic attack. rsc.org

Two primary mechanistic pathways have been proposed for this activation:

Mono(acyloxy)boron Mechanism: The traditionally accepted mechanism involves the formation of a monomeric acyloxyboronic acid intermediate. In this species, the electrophilicity of the carbonyl carbon is enhanced, making it susceptible to attack by a nucleophile, such as an amine. Subsequent collapse of the tetrahedral intermediate yields the amide and regenerates the boronic acid catalyst. acs.org

Dimeric B-X-B Motif Mechanism: More recent mechanistic studies and theoretical calculations suggest an alternative pathway that may be lower in energy. catalyticamidation.info This mechanism proposes the formation of a dimeric intermediate featuring a B-O-B bridge. This dimeric structure is thought to be uniquely capable of activating the carboxylic acid while simultaneously coordinating the amine nucleophile, effectively orchestrating its delivery to the carbonyl group. catalyticamidation.info

Research comparing different boronic acid catalysts has revealed that electron-rich alkylboronic acids can be more active catalysts for the amidation of certain substrates, such as α-hydroxycarboxylic acids, than the more commonly studied electron-deficient arylboronic acids. acs.org The enhanced reactivity is attributed to the fact that electron-rich boron centers are less susceptible to forming unreactive complexes with the amine nucleophile. This prevents catalyst deactivation and maintains its Lewis acidity, which is crucial for activating the carboxylic acid. acs.org This finding suggests that this compound, as an electron-rich alkylboronic acid, could be a highly effective catalyst in this context.

| Carboxylic Acid | Amine | Boronic Acid Catalyst | Product | Reference |

| Benzoic Acid | 4-Phenylbutylamine | tert-Amyl methyl ether boronic acid derivative | N-(4-phenylbutyl)benzamide | catalyticamidation.info |

| Mandelic Acid | Benzylamine | n-Butylboronic acid | 2-hydroxy-N-benzyl-2-phenylacetamide | acs.org |

| 4-Methoxybenzoic acid | Benzylamine | 5-Methoxy-2-iodophenylboronic acid | N-benzyl-4-methoxybenzamide | rsc.org |

| 2-Pyridinecarboxylic acid | Aniline | 5-Methoxy-2-iodophenylboronic acid | N-phenylpicolinamide | rsc.org |

Table 1: Examples of Boronic Acid-Catalyzed Direct Amidation Reactions. Note: The table presents examples with various boronic acids to illustrate the scope of the reaction.

Activation of Alcohols and Diols

This compound is also capable of activating alcohols and diols, facilitating their participation in a range of chemical transformations. This activation is achieved through the formation of boronate esters, which alters the reactivity of the original hydroxyl group. rsc.org

The activation of simple alcohols typically involves leveraging the Lewis acidity of the boronic acid. The boronic acid catalyst reacts with the alcohol to form a boronate ester. This transformation converts the hydroxyl group (-OH), a poor leaving group, into a boronate moiety (-OB(R)OH), which is a much better leaving group. This enhanced leaving group ability facilitates nucleophilic substitution reactions at the adjacent carbon atom. This strategy is particularly effective for activating alcohols that can form stabilized carbocation intermediates, such as benzylic alcohols. rsc.org

In the case of diols, particularly 1,2- and 1,3-diols, this compound can react to form stable five- or six-membered cyclic boronate esters. This reversible covalent interaction serves several catalytic purposes:

Protection: It can be used as a temporary protecting group for the diol functionality while other reactions are performed on the molecule.

Activation: The formation of the boronate ester can increase the nucleophilicity of the diol's oxygen atoms. This occurs through the formation of an anionic, tetrahedral boronate adduct, which enhances the oxygen-centered nucleophilicity for subsequent reactions like phosphorylation.

Stereochemical Control: By locking the diol into a cyclic structure, the boronic acid can direct the stereochemical outcome of subsequent reactions on or near the diol moiety.

The reversible nature of the boronate ester bond is fundamental to the catalytic cycle, allowing the boronic acid to be regenerated after the desired transformation of the alcohol or diol is complete. rsc.org

| Substrate | Reagent | Boronic Acid Role | Product | Reference |

| Vicinal Diols | Phosphorylating agent | Nucleophilic activation via boronate adduct | Monophosphorylated diol | rsc.org |

| Benzylic Alcohols | Arenes (e.g., indoles) | Electrophilic activation to form carbocation | Friedel-Crafts alkylation product | rsc.org |

| 1,2-Diols | Oxidizing Agent | Formation of cyclic boronate for selective reaction | Oxidized product (e.g., α-hydroxy ketone) | General Principle |

| Monosaccharides | Various electrophiles | Protection and activation of specific diol units | Regioselectively functionalized saccharide | rsc.org |

Table 2: Illustrative Roles of Boronic Acids in the Activation of Alcohols and Diols.

Applications of Tert Pentylboronic Acid in Advanced Organic Transformations

Carbon-Carbon Bond Formation

The creation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of the carbon skeletons of diverse organic compounds. Tert-pentylboronic acid has emerged as a valuable tool in this field, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds, for which its discoverers were awarded the Nobel Prize in Chemistry in 2010. fishersci.eswikipedia.org The reaction typically involves the coupling of an organoboron compound, such as this compound, with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgjyu.fi This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. fishersci.esnih.gov

The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgyonedalabs.com

This compound and its derivatives can be coupled with a variety of organic halides and pseudohalides, including those with alkyl, alkenyl, and aryl groups. organic-chemistry.orgresearchgate.net The reactivity of the halide partner generally follows the order: I > Br > OTf >> Cl. wikipedia.orglibretexts.org While aryl and vinyl halides are common coupling partners, recent advancements have expanded the scope to include less reactive substrates like alkyl bromides and aryl chlorides. wikipedia.orgorganic-chemistry.org The use of pseudohalides, such as triflates (OTf), further broadens the applicability of this reaction. wikipedia.org

The coupling of alkylboronic acids, such as this compound, can be particularly useful. For instance, Suzuki-Miyaura cross-couplings of alkyl bromides containing β-hydrogens have been achieved under mild, room-temperature conditions. organic-chemistry.org Furthermore, the development of specialized catalyst systems has enabled the successful coupling of primary alkyltrifluoroborates with aryl chlorides. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Boronic Acids

| Coupling Partner Class | Specific Examples | Reactivity Trend |

|---|---|---|

| Halides | Aryl iodides, Aryl bromides, Vinyl bromides, Alkyl bromides, Aryl chlorides | I > Br > Cl |

| Pseudohalides | Triflates (OTf), Nonaflates | OTf is a good leaving group |

| Boron Species | Boronic acids, Boronate esters, Potassium trifluoroborates | Reactivity can be tuned by the boron substituent |

Achieving control over stereochemistry is a significant challenge in organic synthesis. Enantioselective Suzuki-Miyaura reactions are of particular interest as they allow for the synthesis of chiral molecules, which are crucial in pharmaceuticals and materials science. nih.govrsc.org These reactions aim to produce a single enantiomer of a chiral product from a racemic or prochiral starting material.

Enantioconvergent coupling reactions, where a racemic starting material is converted into a single enantiomeric product, represent a sophisticated approach. rsc.org For instance, iron-catalyzed enantioselective Suzuki-Miyaura coupling of racemic alkyl bromides has been developed to produce optically active α-arylpropionic acids. rsc.orgrsc.org While much of the research has focused on nickel catalysis for such transformations, the development of iron-based systems offers a promising alternative. rsc.org

The stereochemical outcome of the Suzuki-Miyaura reaction is influenced by each step of the catalytic cycle. libretexts.org Oxidative addition to alkyl and alkenyl halides generally proceeds with retention of configuration, while transmetalation and reductive elimination also retain the established stereochemistry. libretexts.org The development of chiral ligands is crucial for inducing enantioselectivity. For example, C2-symmetric bis-hydrazones have been employed as ligands in asymmetric Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org

The design of ligands and catalysts is paramount for the success and efficiency of Suzuki-Miyaura reactions, especially for challenging substrates. libretexts.orgnih.gov The choice of ligand can significantly impact the reaction's rate, scope, and selectivity. mdpi.com

Ligand Properties:

Electron-rich ligands , such as alkylphosphines and N-heterocyclic carbenes (NHCs), facilitate the oxidative addition step by increasing the electron density on the palladium center. wikipedia.orglibretexts.orgyonedalabs.com

Bulky ligands promote the reductive elimination step. libretexts.orgyonedalabs.com

Buchwald and Fu have developed highly effective, sterically demanding, and electron-rich phosphine (B1218219) ligands that have greatly expanded the scope of the Suzuki-Miyaura reaction to include previously unreactive substrates like aryl chlorides. libretexts.org Examples of such ligands include SPhos and XPhos. nih.gov

Catalyst Systems:

Palladium(II) precatalysts , such as Pd(OAc)₂, are often used due to their air stability and are reduced in situ to the active Pd(0) species. fishersci.esmdpi.com

Preformed palladium complexes with specific ligands, such as those derived from Schiff bases, offer an alternative to traditional phosphine-based catalysts and can exhibit high activity at low temperatures. mdpi.com

Ligand-free systems , utilizing an aqueous palladium source, have been developed for certain applications, offering a more cost-effective and environmentally friendly option. researchgate.net

The rational design of reaction parameters, including the solvent system and the electronic and steric properties of the ligand, is key to achieving high catalytic activity. nih.gov For example, the use of water in the reaction mixture can be beneficial. nih.gov

Table 2: Key Ligand Types in Suzuki-Miyaura Coupling

| Ligand Type | Key Features | Role in Catalytic Cycle |

|---|---|---|

| Monodentate Phosphines | Bulky and electron-rich (e.g., P(t-Bu)₃, PCy₃) | Promote oxidative addition and reductive elimination |

| Bidentate Phosphines | Form stable chelate complexes with palladium | Can be effective for challenging substrates |

| Buchwald-type Ligands | Sterically demanding biaryl phosphines (e.g., SPhos, XPhos) | Highly effective for coupling aryl chlorides and other unreactive substrates |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, more electron-rich than phosphines | Can enhance catalyst stability and activity |

Coupling reactions involving highly electron-deficient systems, such as certain heteroarylboronic acids, present significant challenges. nih.govnih.gov These substrates often exhibit slow rates of transmetalation and are prone to decomposition through protodeboronation, especially in protic solvents. nih.govnih.gov

For example, the Suzuki-Miyaura reaction of 2-pyridyl nucleophiles is notoriously difficult due to the electron-deficient nature of the pyridine (B92270) ring. nih.gov This can lead to slow transmetalation and rapid decomposition of the boronic acid derivative. nih.gov To overcome these challenges, specific protocols have been developed, such as the use of potassium heteroaryltrifluoroborates, which are more stable than their corresponding boronic acids. nih.gov The use of highly active catalyst systems, often with specialized ligands like RuPhos, and carefully optimized reaction conditions are crucial for the successful coupling of these challenging substrates. nih.gov

Another challenge arises when both coupling partners are electron-deficient heterocycles. nih.gov These reactions often require higher catalyst loadings and specifically designed ligand systems to achieve good yields. nih.gov

C-H Functionalization Reactions

C-H functionalization represents a paradigm shift in organic synthesis, offering a more direct and atom-economical approach to modifying organic molecules by converting C-H bonds into new C-C, C-N, or C-O bonds. sigmaaldrich.com This strategy avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. sigmaaldrich.com

This compound can participate in C-H functionalization reactions, acting as a coupling partner to introduce a tert-pentyl group onto a C-H bond. For example, the direct functionalization of quinones with various boronic acids, including alkylboronic acids, has been achieved using catalytic silver(I) nitrate (B79036) and a persulfate co-oxidant. nih.gov This reaction proceeds at room temperature and is notable for its mono-selectivity, with no bis-arylation observed even with an excess of the boronic acid. nih.gov

While arylboronic acids with alkyl substitutions react well under these conditions, very hindered alkylboronic acids may react poorly. nih.gov The mechanism is thought to involve a nucleophilic radical addition to the quinone. nih.gov

In other developments, a transition-metal-free method for the C-H functionalization of aldehydes with boronic acids has been reported for the synthesis of ketones. ucm.es This process utilizes nitrosobenzene (B162901) to simultaneously activate the boronic acid and the aldehyde's C-H bond, facilitating an intramolecular C-C bond-forming migration. ucm.es

Multicomponent Reactions (MCRs)

Carbon-Heteroatom Bond Formation

Beyond forming C-C bonds, this compound and its derivatives are valuable reagents for constructing carbon-heteroatom bonds (e.g., C-N, C-O, C-S). libretexts.orgnih.gov These transformations are typically achieved through metal-catalyzed cross-coupling reactions, with copper and palladium being the most common catalysts. nih.govresearchgate.net The Chan-Lam and Buchwald-Hartwig aminations are classic examples where an arylboronic acid is coupled with an amine to form a C-N bond. researchgate.net

These methods provide a powerful toolkit for synthesizing a wide range of compounds, including arylamines, ethers, and sulfides, which are prevalent in pharmaceuticals and fine chemicals. nih.gov The reaction conditions can often be tuned to accommodate various boronic acids, including alkyl variants, and a diverse array of heteroatom-containing coupling partners. researchgate.net

| Heteroatom Source | Boronic Acid Type | Typical Catalyst | Bond Formed | Product Class | Ref |

| Amines (R₂NH), Amides | Alkyl/Aryl-B(OH)₂ | Copper(II) or Palladium | C-N | Substituted Amines/Amides | nih.govresearchgate.net |

| Alcohols (ROH), Phenols | Alkyl/Aryl-B(OH)₂ | Copper(II) | C-O | Ethers | researchgate.net |

| Thiols (RSH) | Alkyl/Aryl-B(OH)₂ | Copper(II) | C-S | Sulfides | nih.gov |

Table 4: General Scheme for Carbon-Heteroatom Bond Formation Using Boronic Acids.

Amination Reactions

The direct conversion of boronic acids and their derivatives into primary amines is a significant transformation in organic synthesis, providing access to valuable building blocks. For tertiary alkylboronic esters, such as those derived from this compound, direct amination has historically been challenging. However, methodologies have been developed to achieve this transformation efficiently.

A notable method involves the direct, stereospecific amination of alkylboronic esters using methoxyamine in the presence of a strong base like potassium tert-butoxide. nih.gov This process is significant as it facilitates the amination of tertiary boronic esters, a reaction for which few direct methods exist. nih.gov While initial attempts using this system on primary boronic esters resulted in low yields, optimization of the conditions proved effective for more challenging substrates, including tertiary ones. nih.gov The reaction likely proceeds through the formation of a boronate "ate" complex, which then undergoes rearrangement. nih.gov

Another strategy involves the activation of alkylboronic esters with an alkyllithium reagent, such as tert-butyllithium, to form a nucleophilic 'ate' complex. chemrxiv.org This complex can then react with electrophilic aminating agents. This approach has been successfully applied to the amination of various secondary and tertiary boronic esters with high enantiospecificity. chemrxiv.org

These methods represent crucial advances for synthesizing sterically hindered tertiary carbinamines from readily accessible tertiary boronic esters.

Oxidation to Hydroxy Compounds

The oxidation of organoboronic acids to their corresponding alcohols is a fundamental and widely used reaction. Boronic acids and their esters are considered valuable precursors for synthesizing alcohols and phenols due to their general stability and ease of handling. chemistryviews.org

For alkylboronic acids like this compound, several oxidative protocols are available. A modern, environmentally friendly approach is the catalyst-free photochemical aerobic oxidation. chemistryviews.org This method utilizes UV-A light to promote the hydroxylation of both aryl and alkyl boronic acids and esters. The reaction is typically performed at room temperature in a solvent like acetonitrile, using atmospheric oxygen as the oxidant and a base such as N,N'-diisopropylethylamine (DIPEA). chemistryviews.org This protocol offers a broad substrate scope and avoids the need for metal catalysts. chemistryviews.org

Alternative methods for the ipso-hydroxylation of boronic acids include the use of common oxidizing agents. Aqueous hydrogen peroxide, catalyzed by molecular iodine, provides a mild and efficient system for converting arylboronic acids to phenols at room temperature without the need for metals, ligands, or bases. organic-chemistry.org Similarly, tert-butyl hydroperoxide (TBHP) in the presence of a base like potassium hydroxide (B78521) (KOH) can achieve rapid and high-yielding oxidation of arylboronic acids. organic-chemistry.org Photocatalytic systems using semiconductors like WO3 have also been shown to effectively hydroxylate both alkyl and aryl boronic acids using air as the oxygen source. organic-chemistry.org These general methods are applicable for the conversion of this compound to tert-pentyl alcohol.

Derivatization and Functionalization of this compound for Specific Synthetic Aims

Free boronic acids can sometimes be unstable, prone to dehydration, or difficult to handle. unimelb.edu.au Therefore, they are often converted into more stable and manageable derivatives, such as boronate esters and trifluoroborate salts, which often exhibit superior reactivity and stability in subsequent reactions. bristol.ac.uk

Formation of Boronate Esters (e.g., Pinacol (B44631) Esters)

Boronic acids are frequently converted to boronate esters to enhance their stability and utility in organic synthesis, particularly in cross-coupling reactions. rsc.org Pinacol esters are among the most common and useful derivatives. The formation of a this compound pinacol ester can be achieved through the reaction of this compound with pinacol (2,3-dimethyl-2,3-butanediol). This esterification reaction is typically driven to completion by removing the water formed during the process, often through azeotropic distillation.

Alternatively, these esters can be synthesized directly from other starting materials. For instance, Grignard reagents can react with pinacolborane at ambient temperature to afford the corresponding pinacolboronates in high yield. organic-chemistry.orggoogle.com This method is applicable to a wide range of alkyl, aryl, and vinyl Grignard reagents. organic-chemistry.org

Furthermore, boronate esters can be formed from other boron derivatives. A general method exists for the interconversion of various boronic acid protecting groups, where trifluoroborates serve as common intermediates. unimelb.edu.aunih.gov This allows for the conversion of a trifluoroborate salt into a pinacol ester by reacting it with pinacol in the presence of trimethylsilyl (B98337) chloride (TMS-Cl) and a base. unimelb.edu.au

| Transformation | Starting Material | Key Reagents | Product |

| Esterification | This compound | Pinacol, Dehydrating conditions | This compound pinacol ester |

| From Grignard | tert-Pentylmagnesium halide | Pinacolborane | This compound pinacol ester |

| From Trifluoroborate | Potassium tert-pentyltrifluoroborate | Pinacol, TMS-Cl, K2CO3 | This compound pinacol ester |

Conversion to Trifluoroborate Salts

Organotrifluoroborate salts have gained prominence as versatile coupling partners that often show superior stability and reactivity compared to their boronic acid or ester counterparts. bristol.ac.uk The conversion of this compound or its pinacol ester into the corresponding potassium tert-pentyltrifluoroborate is a straightforward and high-yielding process.

The most common method involves treating the boronic acid or, more frequently, the boronic ester with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF2). unimelb.edu.aubristol.ac.uk The reaction is typically conducted in a solvent such as methanol (B129727) or a mixture of methanol and water. researchgate.net For the conversion from a pinacol ester, the process effectively displaces the pinacol group to form the highly stable trifluoroborate salt. bristol.ac.uk An improved protocol involves the azeotropic removal of the pinacol byproduct from the reaction mixture, which can afford the desired potassium trifluoroborates in nearly quantitative yields and high purity (>95%). bristol.ac.uk

This conversion is a key step in many synthetic sequences, as the resulting trifluoroborate salts are robust and can be used in a wide array of subsequent reactions, including challenging Suzuki-Miyaura cross-couplings involving secondary and tertiary alkyl groups. bristol.ac.uknih.gov

| Transformation | Starting Material | Key Reagents | Product |

| Trifluoroborate Formation | This compound | KHF2, MeOH/H2O | Potassium tert-pentyltrifluoroborate |

| Trifluoroborate Formation | This compound pinacol ester | KHF2, MeOH | Potassium tert-pentyltrifluoroborate |

Advanced Methodologies and Techniques Utilizing Tert Pentylboronic Acid

Continuous Flow Chemistry Platforms

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing. labunlimited.comvapourtec.com The use of flow chemistry for reactions involving tert-pentylboronic acid and other boronic acids allows for enhanced safety, better reaction control, and more straightforward scalability. organic-chemistry.orgmt.comvapourtec.com

Enhanced Reaction Control and Scalability

Flow chemistry platforms provide superior control over critical reaction parameters such as temperature, mixing, and residence time. labunlimited.commt.com The high surface-area-to-volume ratio in microreactors or coiled tubing enables rapid heat transfer, mitigating the risks associated with highly exothermic reactions, which can be a concern in the synthesis of boronic acids using organolithium intermediates. organic-chemistry.orgalmacgroup.com This precise temperature control helps to minimize the formation of impurities and byproducts, leading to higher quality products. mt.com

A key advantage of continuous flow is the enhanced scalability. stolichem.com Scaling up a reaction in a flow system can often be achieved by simply running the system for a longer duration ("scaling out") or by increasing the size of the reactor components ("sizing up"). almacgroup.comstolichem.com This contrasts with batch processing, where scaling up can be challenging and may require significant redevelopment of the process. For instance, a continuous flow setup for the synthesis of boronic acids via organolithium chemistry demonstrated a remarkable throughput of approximately 60 g/h with a total reaction time of under one second, a feat difficult to achieve in batch. organic-chemistry.orgnih.gov This rapid and scalable synthesis is crucial for producing building blocks for applications like Suzuki cross-coupling reactions. organic-chemistry.org

Table 1: Comparison of Batch vs. Continuous Flow for Boronic Acid Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Often slow and inefficient, risk of hotspots. | Rapid and highly efficient, precise temperature control. organic-chemistry.orgalmacgroup.com |

| Mixing | Can be inefficient, leading to concentration gradients. | Efficient and reproducible, especially with static mixers. labunlimited.com |

| Scalability | Challenging, often requires process redevelopment. | Straightforward via "scaling out" or "sizing up". almacgroup.comstolichem.com |

| Safety | Higher risk with hazardous reagents due to large volumes. | Inherently safer with small reaction volumes at any given time. mt.comveiligheidvoorop.nu |

| Throughput Example | Variable, often limited by vessel size and safety. | Demonstrated ~60 g/h for boronic acid synthesis. organic-chemistry.org |

Handling of Reactive Intermediates

Continuous flow technology is particularly advantageous for reactions that involve the generation and use of highly reactive or unstable intermediates. researchgate.netchimia.ch In the context of this compound synthesis, which may proceed through organolithium intermediates, flow chemistry provides a safer and more efficient method. organic-chemistry.orgtue.nl These reactive species can be generated on-demand and immediately consumed in the next reaction step, minimizing the potential for decomposition or hazardous accumulation that can occur in batch reactors. researchgate.nettue.nl

The ability to perform reactions at low temperatures to stabilize intermediates is well-supported by flow systems, which can maintain precise temperature control even at room temperature for reactions that would typically require cooling. tue.nl This "flash chemistry" approach, with reaction times of less than a second, allows for the quenching of reactive intermediates with high efficiency. organic-chemistry.orgnih.govtue.nl This methodology streamlines synthesis routes, making them safer and more efficient for producing important chemical building blocks. researchgate.netchimia.ch

Photochemical Reactions in Flow

The integration of photochemistry with continuous flow systems has become a popular and powerful strategy in organic synthesis. researchgate.netmdpi.com For photochemical transformations, the high surface-area-to-volume ratio of flow reactors is a critical advantage, as it ensures uniform irradiation of the reaction mixture, which is often difficult to achieve in larger batch reactors due to the attenuation of light as described by the Beer-Lambert law. nih.govnih.gov This leads to more efficient and reproducible reactions, often with significantly reduced reaction times and higher productivity. nih.govnih.gov

While direct examples involving this compound in photochemical flow reactions are specific, the general methodology is highly applicable. For instance, photoredox catalysis, which uses visible light to generate reactive radical intermediates from precursors like boronic acids, benefits immensely from flow technology. rsc.orgprinceton.edubeilstein-journals.org The merger of photoredox catalysis with other catalytic methods, such as cobalt catalysis for Minisci reactions, has been shown to be highly efficient in flow, enabling throughputs significantly greater than batch processes (e.g., 0.78 mmol·h⁻¹ in flow vs. 0.02 mmol·h⁻¹ in batch). rsc.org This approach avoids the need for stoichiometric oxidants and is well-suited for the alkylation of N-heteroarenes using boronic acid derivatives as radical precursors. rsc.org The development of specialized photoreactors, including those using high-power LEDs or lasers, further enhances the capability and scalability of these processes. mdpi.comnih.govpharmaron.com

Mechanistic Probing via In Situ Spectroscopic Techniques

Understanding reaction mechanisms is fundamental to optimizing chemical processes. In situ spectroscopic techniques, which monitor reactions in real-time without altering the system, are invaluable tools for gaining mechanistic insights. mt.combirmingham.ac.uk For reactions involving boronic acids like this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are particularly useful.

¹¹B NMR spectroscopy is a powerful method for monitoring the interconversion between boronic acids and their derivatives, such as boronate esters. mdpi.comnih.gov Researchers have developed methods using fluoride (B91410) coordination to distinguish between boronic acids and boronate esters in situ. mdpi.comnih.gov In this technique, the addition of a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF) results in different chemical shifts for the fluoride-coordinated boronic acid and the corresponding boronate ester, allowing for their quantification by deconvolution of the ¹¹B NMR spectrum. mdpi.com This provides a way to study reaction equilibria and the stability of intermediates under various conditions. mdpi.comnih.gov

In situ FTIR spectroscopy is another widely used technique that can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. mt.com This data can be used to determine reaction kinetics, identify transient intermediates, and understand the influence of different reaction parameters. The integration of in situ spectroscopy with automated flow chemistry platforms allows for rapid reaction optimization and deeper mechanistic understanding. labunlimited.commt.com

Table 2: In Situ Spectroscopic Techniques for Boronic Acid Reaction Analysis

| Technique | Information Gained | Example Application | Citation |

|---|---|---|---|

| ¹¹B NMR Spectroscopy | Quantification of boronic acids vs. boronate esters, equilibrium analysis. | Monitoring dynamic covalent chemistry and the formation/stability of boronate esters. | mdpi.comnih.gov |

| ¹H NMR Spectroscopy | Monitoring reaction progress, identifying intermediates through chemical shift changes. | Investigating the formation of complexes between carboxylic acids and guanidine (B92328) bases during photocatalytic borylation. | nih.gov |

| In Situ FTIR/Raman | Real-time concentration tracking of reactants, products, and intermediates; kinetic data. | Optimizing reaction conditions and ensuring process robustness for scale-up. | mt.com |

| Spectro-electrochemistry | Probing redox transformations of individual molecules. | Studying the mechanistic details of immobilized molecular electrocatalysts at the few-molecule level. | utwente.nl |

Catalyst Design and Ligand Effects in Reactions Involving this compound

The success of many cross-coupling reactions, most notably the Suzuki-Miyaura coupling, heavily relies on the design of the palladium catalyst and its associated ligands. libretexts.orgorganic-chemistry.org The properties of the ligands are crucial as they influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com For sterically hindered partners like this compound, the choice of ligand is especially critical.

Ligands used in Suzuki-Miyaura couplings are often designed to be both electron-rich and sterically bulky. libretexts.org

Electron-rich ligands , such as those with alkylphosphine or N-heterocyclic carbene (NHC) moieties, facilitate the oxidative addition step, which is often the rate-limiting step, particularly with less reactive electrophiles like aryl chlorides. libretexts.orgyonedalabs.com

Bulky ligands , such as those containing tert-butyl or adamantyl groups, promote the final reductive elimination step, which forms the desired carbon-carbon bond and regenerates the active Pd(0) catalyst. yonedalabs.com

The development of palladium precatalysts, which are stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species, has also been a significant advance. yonedalabs.comnih.gov These precatalysts often incorporate sophisticated ligands and offer greater convenience and reproducibility compared to generating the catalyst in situ from a palladium source and a separate ligand. nih.govbeilstein-journals.org For challenging substrates, screening a variety of ligands and precatalysts is often necessary to identify the optimal conditions. yonedalabs.commdpi.com The use of additives, such as trimethyl borate (B1201080) in anhydrous cross-coupling reactions, can also enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning. nih.gov

Table 3: Common Ligand Classes and Their Effects in Suzuki-Miyaura Coupling

| Ligand Class | Key Structural Feature | Effect on Catalytic Cycle | Best For... |

|---|---|---|---|

| Monodentate Phosphines | e.g., PPh₃, P(t-Bu)₃, PCy₃ | Bulky, electron-donating alkylphosphines enhance oxidative addition and reductive elimination. libretexts.org | Less reactive substrates (e.g., aryl chlorides), sterically hindered partners. libretexts.org |

| Bidentate Phosphines | e.g., dppf, XantPhos | Chelation can stabilize the catalyst; bite angle influences reactivity. | General cross-coupling applications. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | Form stable Pd-complexes, effective for challenging couplings. | Reactions with aryl chlorides; Buchwald-Hartwig aminations. nih.gov |

| [N,O] Chelating Ligands | e.g., Salicylaldimines | Form stable precatalysts, can operate under mild conditions (room temperature). mdpi.com | Cross-coupling of aryl bromides and chlorides. mdpi.com |

Computational and Theoretical Studies on Tert Pentylboronic Acid Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed in chemistry to predict molecular properties and reaction dynamics. For boronic acids, DFT calculations provide deep insights into their chemical behavior. nih.govmdpi.comrsc.org

Elucidation of Reaction Mechanisms and Transition States

DFT is a cornerstone for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and transition states. reddit.com This approach is used to clarify reaction pathways for boronic acids, such as in catalytic cycles. nih.govresearchgate.netrsc.org For instance, DFT calculations on the aerobic homocoupling of phenylboronic acid have detailed the role of oxygen in activating the gold catalyst and the subsequent steps leading to biphenyl (B1667301) formation. nih.gov Similarly, studies on the H2 activation by a Lewis acid–transition metal complex involving a tris(phosphino)borane ligand have evaluated both associative and dissociative mechanisms, identifying the most favorable reaction pathway and the rate-determining step. rsc.org

A typical DFT study involves:

Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, products, and transition states.

Frequency Calculations: Confirming that optimized structures are either minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) on the potential energy surface. reddit.com

Energy Profile Construction: Plotting the energy of the system along the reaction coordinate to determine activation barriers. researchgate.net

While specific DFT-calculated mechanisms for reactions involving tert-pentylboronic acid are not prominent in the surveyed literature, this methodology would be essential to understand its participation in reactions like Suzuki-Miyaura coupling or oxidation.

Prediction of Reactivity and Selectivity

DFT calculations are instrumental in predicting the reactivity and selectivity of chemical reactions. researchgate.netresearchgate.net By comparing the activation energies of different possible reaction pathways, chemists can predict which product is likely to form (regioselectivity) and in which stereochemical orientation (stereoselectivity).

For example, DFT has been used to:

Study the site-selectivity in palladium-catalyzed reactions of dihalopyridines, explaining the activating effect of the azine nitrogen. researchgate.net

Rationalize the diastereodivergence in aza-Henry reactions by analyzing the transition states stabilized by a chiral catalyst. nih.gov

Investigate the mechanism and stereoselectivity of organocatalytic additions of boronic acids to various organic substrates. researchgate.net

For this compound, with its bulky alkyl group, DFT could predict how sterics and electronics influence its reactivity in cross-coupling reactions or its binding affinity to diols.

Insights into Structure-Reactivity Relationships

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to chemistry. Computational studies, particularly DFT, provide quantitative insights into these relationships. nih.govnih.gov For boronic acids, research has focused on how substituents affect properties like Lewis acidity and binding affinity. semanticscholar.org

Key findings from studies on various boronic acids include:

Both the structure of the boronic acid and the solution pH are critical factors in the binding affinity to diols. nih.govnih.gov

The Lewis acidity of phenylboronic acids can be tuned by substituents on the aromatic ring, a relationship that can be explored through Hammett analysis and supported by DFT calculations. semanticscholar.org

Alkylboronic acids generally exhibit higher reactivity compared to aromatic boronic acids in certain contexts, a preference that can be rationalized through computational models. researchgate.net The bulky tert-pentyl group would be expected to sterically influence the formation of tetrahedral boronate species. wiley-vch.de

Molecular Dynamics Simulations (if applicable to specific reaction types)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govacs.org This technique is particularly useful for studying the behavior of large systems, such as proteins and other biomolecules in solution, and can provide insights into conformational changes and binding dynamics. nih.govacs.org

While MD simulations are extensively used to study the interaction of boronic acid-based inhibitors with enzymes like β-lactamases, their application to specific, small-molecule reaction types of this compound is not widely documented. nih.govacs.orgmdpi.com In the context of enzyme inhibition, MD simulations help to:

Develop and parameterize force fields for systems containing boron. nih.govacs.org

Simulate the binding of boronic acid inhibitors to the active site of an enzyme. mdpi.com

Understand the mechanism of covalent bond formation between the boronic acid and key residues in the enzyme's active site. mdpi.com

For a small molecule like this compound, MD simulations would be most relevant for studying its interactions with larger molecules or its behavior in condensed phases, rather than the intrinsic mechanism of a single reaction step, which is typically the domain of quantum mechanical methods like DFT.

Quantum Chemical Calculations

Quantum chemical calculations encompass a range of methods, including the aforementioned DFT, aimed at solving the Schrödinger equation for molecular systems to predict their structure and properties. nih.govmdpi.comresearchgate.net These methods are foundational for understanding the electronic nature of molecules.

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides critical information about its stability, reactivity, and spectroscopic properties. lodz.plbibliotekanauki.plrsc.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the H-L gap) is an important indicator of molecular stability and reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

For boronic acids, the hybridization of the boron atom (trigonal sp2 in the acid, tetrahedral sp3 in the boronate ester) significantly influences the electronic structure. lodz.pl Quantum chemical calculations can model these changes and predict properties like dipole moments and the energies of electronic transitions (e.g., S0→S1), which can be correlated with experimental UV-Vis spectra. lodz.plbibliotekanauki.pl

While specific published data for this compound is scarce, the table below illustrates the typical electronic structure data that would be obtained from a quantum chemical calculation.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | -0.255 | -6.94 |

| LUMO Energy | 0.051 | 1.39 |

| HOMO-LUMO Gap | 0.306 | 8.33 |

Emerging Research Avenues and Future Directions for Tert Pentylboronic Acid Chemistry

Novel Catalytic Applications Beyond Cross-Coupling

While renowned for their role in Suzuki-Miyaura cross-coupling, boronic acids, including tert-pentylboronic acid, are being explored for a wider range of catalytic transformations. aablocks.com Their utility extends to other powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Research is ongoing to expand their application in reactions such as Chan-Lam coupling, Stille coupling, and Sonogashira coupling. aablocks.com

Recent studies have highlighted the potential of boronic acids in nickel-catalyzed reactions. For instance, nickel(0) catalytic systems have been developed for the decarbonylative cross-coupling of aromatic esters with arylboronic acids. nih.gov Another novel application involves the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids, proceeding through the activation of a strong aromatic carbon-fluorine bond under mild conditions. beilstein-journals.org These examples underscore the ongoing efforts to leverage the unique reactivity of boronic acids in conjunction with various transition metal catalysts to access new chemical space.

Furthermore, boronic acids have shown promise in biological applications, such as the inhibition of serine proteases. aablocks.com This bio-catalytic aspect opens up avenues for this compound in medicinal chemistry and chemical biology, moving beyond its traditional role as a synthetic intermediate.

Integration into Automated Synthesis and High-Throughput Experimentation

The drive for greater efficiency in chemical discovery has led to the widespread adoption of automated synthesis and high-throughput experimentation (HTE). drugtargetreview.com These technologies enable the rapid screening of reaction conditions and the synthesis of large compound libraries, accelerating the discovery of new reactions and molecules. drugtargetreview.comnih.gov

The integration of boronic acids, including this compound, into these automated workflows is a key area of development. HTE platforms can be used to rapidly optimize conditions for challenging transformations involving boronic acids and to explore a wider range of substrates. drugtargetreview.com The miniaturization of synthesis offered by automation reduces the consumption of valuable building blocks and reagents. drugtargetreview.com

The development of robust and versatile building blocks is crucial for the success of automated synthesis. N-methyliminodiacetic acid (MIDA) boronates have emerged as highly stable and versatile surrogates for boronic acids. nih.gov Their compatibility with a wide range of reagents and purification techniques like chromatography makes them ideal for use in multistep automated synthesis pathways. nih.gov This allows for the reliable preparation of complex boronic acid building blocks from simpler starting materials, a significant advancement for automated chemical synthesis. nih.gov

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. rsc.orgresearchgate.net This includes the use of renewable feedstocks, the reduction of waste, and the development of more environmentally benign reaction conditions. hilarispublisher.comrsc.org

For boronic acids, research is focused on developing greener synthetic methods. This can involve using eco-friendly solvents, minimizing the use of hazardous reagents, and designing catalytic systems that are recyclable and operate under mild conditions. researchgate.net For example, recent research has explored the use of a "Water Extract of Rice Straw Ash" (WERSA) as a green medium for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions at room temperature, eliminating the need for organic solvents, ligands, and bases. rsc.org

Exploration in Materials Science

The unique chemical properties of boronic acids are being harnessed to create novel functional materials. Their ability to interact with diols has led to their incorporation into polymers and onto surfaces to modulate material properties.